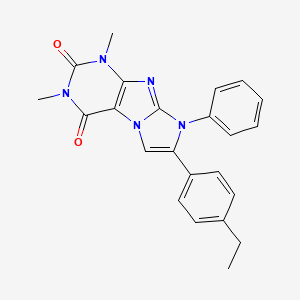
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol is a complex organic compound that belongs to the class of pyridazinoisoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridazinoisoquinoline core, and a propanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and pyridazinoisoquinoline precursors. The key steps in the synthesis may involve:
Formation of the pyridazinoisoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the propanol side chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can modulate the activity of enzymes or signaling pathways.
Inhibiting or activating enzymes: This can alter metabolic processes within cells.
Interacting with DNA or RNA: This can affect gene expression and protein synthesis.
類似化合物との比較
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol can be compared with other similar compounds, such as:
Pyridazinoisoquinolines: These compounds share a similar core structure but may have different substituents.
Methoxyphenyl derivatives: These compounds have a methoxyphenyl group but differ in their overall structure and properties.
特性
CAS番号 |
96825-87-5 |
|---|---|
分子式 |
C22H22N4O2 |
分子量 |
374.4 g/mol |
IUPAC名 |
1-[[3-(4-methoxyphenyl)pyridazino[4,3-c]isoquinolin-6-yl]-methylamino]propan-2-ol |
InChI |
InChI=1S/C22H22N4O2/c1-14(27)13-26(2)22-18-7-5-4-6-17(18)21-20(23-22)12-19(24-25-21)15-8-10-16(28-3)11-9-15/h4-12,14,27H,13H2,1-3H3 |
InChIキー |
PDVUVVRSLAJFCO-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


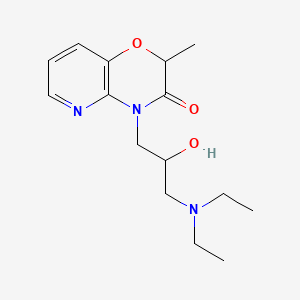
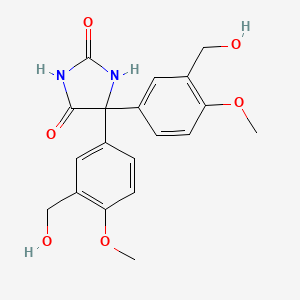
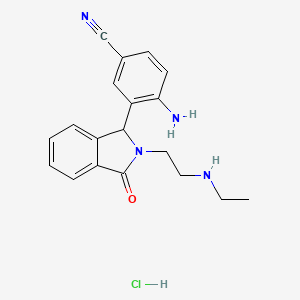
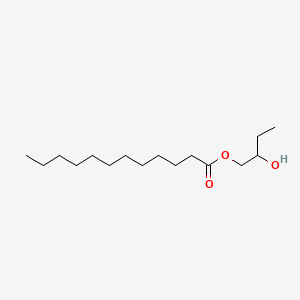


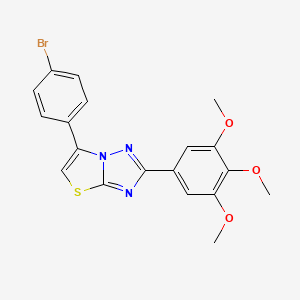
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)



![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)

